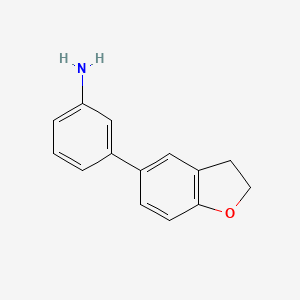

3-(2,3-二氢-1-苯并呋喃-5-基)苯胺

描述

“3-(2,3-Dihydro-1-benzofuran-5-yl)aniline” is a compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Compounds with a benzofuran moiety are found in many drugs due to their versatility and unique physicochemical properties .

Synthesis Analysis

While specific synthesis methods for “3-(2,3-Dihydro-1-benzofuran-5-yl)aniline” were not found, benzofuran derivatives can be synthesized through various methods. For instance, a highly enantioselective and straightforward intramolecular asymmetric addition of aryl halides to unactivated ketones provides chiral 3-hydroxy-2,3-dihydrobenzofurans .

Molecular Structure Analysis

The molecular structure of “3-(2,3-Dihydro-1-benzofuran-5-yl)aniline” likely contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

科学研究应用

合成与材料科学

一项研究详细介绍了一种银介导的合成技术,该技术利用邻炔芳烃和亚甲基异氰化物来创建取代的苯并呋喃和吲哚吡咯。这种方法强调原子和步骤效率,展示了通过顺序环化和环加成过程开发有价值的化合物的潜力(Jianquan Liu 等人,2019)。

催化活性

在另一项研究中,仔细研究了表现出不同 Y-C 键的钇配合物的反应性,目的是合成钇末端亚胺物种。该研究证明了 Y-C(sp3,烷基)键的质子分解,导致苯胺基-杂芳基物种,表明对有机金属化学中催化行为的细微理解(A. A. Karpov 等人,2013)。

有机电子学

一项涉及分子块状异质结系统研究中,利用基于内聚能密度的溶剂选择系统方法。这项研究提供了对有机半导体材料溶解度参数的见解,可以指导高效有机电子器件的制造(Bright Walker 等人,2011)。

抗菌和抗氧化活性

合成了官能化的 3-(苯并呋喃-2-基)-5-(4-甲氧基苯基)-4,5-二氢-1H-吡唑支架,并评估了其抗菌和抗氧化活性。这项研究突出了苯并呋喃衍生物在开发新的抗菌和抗氧化剂中的潜力,展示了它们在制药和生物医学应用中的相关性(J. Rangaswamy 等人,2017)。

化学传感

一项研究重点关注合成的蒽和芘基咪唑,作为水溶液中铝离子的高效化学传感器。这些化学传感器表现出高选择性和灵敏度,表明它们在环境监测和生物学研究中的潜在用途(G. J. Shree 等人,2019)。

属性

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9H,6-7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZANXWYHUKUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2723552.png)

![ethyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2723553.png)

![N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2723558.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2723561.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2723567.png)

![Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B2723568.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2723569.png)

![2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2723571.png)